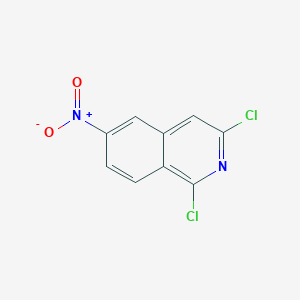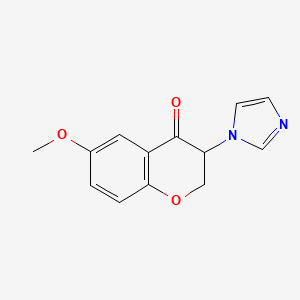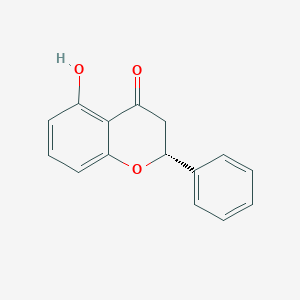
(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol: is an organic compound that features a fluorinated indole moiety attached to a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Phenylmethanol Group: The final step involves the reaction of the fluorinated indole with benzyl alcohol under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom in the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Fluorescent Probes: Due to the presence of the fluorine atom, it can be used as a fluorescent probe in biological imaging.
Medicine:
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Polymer Additives: The compound can be used as an additive to improve the properties of polymers.
Mechanism of Action
The mechanism of action of (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The indole moiety can participate in π-π stacking interactions, while the phenylmethanol group can form hydrogen bonds, contributing to the overall binding strength.
Comparison with Similar Compounds
- (3-(6-Chloro-1H-indol-1-yl)phenyl)methanol
- (3-(6-Bromo-1H-indol-1-yl)phenyl)methanol
- (3-(6-Methyl-1H-indol-1-yl)phenyl)methanol
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in (3-(6-Fluoro-1H-indol-1-yl)phenyl)methanol provides unique electronic properties, such as increased electronegativity and smaller atomic radius, compared to chlorine or bromine.
- Methyl Group: The methyl group in (3-(6-Methyl-1H-indol-1-yl)phenyl)methanol provides different steric and electronic effects compared to the fluorine atom.
Uniqueness: The unique combination of the fluorinated indole and phenylmethanol groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H12FNO |
|---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
[3-(6-fluoroindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12FNO/c16-13-5-4-12-6-7-17(15(12)9-13)14-3-1-2-11(8-14)10-18/h1-9,18H,10H2 |
InChI Key |
KBDPVNJLCJYJIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)




![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11870456.png)

![2-({2-[(Trimethylsilyl)oxy]phenyl}sulfanyl)ethan-1-ol](/img/structure/B11870462.png)




![Pyrrolidin-1-yl(8-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B11870494.png)
